methyl (2S)-2-(naphthalene-2-carbonylamino)-3-(4-nitrophenyl)propanoate
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Overview
Description
SB328437 is a potent and selective antagonist of the C-C chemokine receptor type 3 (CCR3). This compound has been extensively studied for its ability to inhibit the migration of eosinophils, which are white blood cells involved in allergic reactions and asthma. SB328437 has shown promise in various scientific research applications, particularly in the fields of immunology and oncology .
Preparation Methods
The synthesis of SB328437 involves several steps, starting with the preparation of the core structure. The key synthetic route includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of reactions involving the coupling of naphthalene and phenylalanine derivatives.
Nitration: The core structure undergoes nitration to introduce a nitro group.
Esterification: The final step involves esterification to produce the methyl ester form of SB328437.
Industrial production methods for SB328437 are not widely documented, but the synthesis typically follows similar steps as the laboratory preparation, with optimizations for large-scale production.
Chemical Reactions Analysis
SB328437 undergoes several types of chemical reactions, including:
Oxidation: The nitro group in SB328437 can be reduced to an amine group under specific conditions.
Substitution: The aromatic rings in SB328437 can undergo electrophilic substitution reactions.
Hydrolysis: The ester group in SB328437 can be hydrolyzed to produce the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include reducing agents for the nitro group reduction, electrophiles for substitution reactions, and acidic or basic conditions for hydrolysis. The major products formed from these reactions include the amine derivative, substituted aromatic compounds, and the carboxylic acid form of SB328437.
Scientific Research Applications
SB328437 has been widely used in scientific research due to its potent and selective inhibition of CCR3. Some of its key applications include:
Immunology: SB328437 has been used to study the role of eosinophils in allergic reactions and asthma.
Oncology: SB328437 has been investigated for its potential to sensitize cancer cells to chemotherapy.
Inflammatory Bowel Disease: SB328437 has been used to alleviate eosinophil-associated immunological responses in models of chronic colitis.
Mechanism of Action
SB328437 exerts its effects by binding to the CCR3 receptor and blocking its interaction with its ligands, such as eotaxin, eotaxin-2, and monocyte chemotactic protein-4. This inhibition prevents the activation and migration of eosinophils, thereby reducing inflammation and allergic responses . The molecular dynamics of this interaction involve conformational changes in the CCR3 receptor, particularly in the extracellular loop regions .
Comparison with Similar Compounds
SB328437 is unique in its high selectivity and potency for the CCR3 receptor. Similar compounds include:
SB297006: Another CCR3 antagonist with similar selectivity but different chemical structure.
GW766994: A CCR3 antagonist with comparable efficacy in inhibiting eosinophil migration.
UCB35625: A CCR3 antagonist with a different mechanism of action and lower potency compared to SB328437
SB328437 stands out due to its high selectivity and potency, making it a valuable tool in research focused on eosinophil-related diseases and conditions.
Properties
Molecular Formula |
C21H18N2O5 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
methyl (2S)-2-(naphthalene-2-carbonylamino)-3-(4-nitrophenyl)propanoate |
InChI |
InChI=1S/C21H18N2O5/c1-28-21(25)19(12-14-6-10-18(11-7-14)23(26)27)22-20(24)17-9-8-15-4-2-3-5-16(15)13-17/h2-11,13,19H,12H2,1H3,(H,22,24)/t19-/m0/s1 |
InChI Key |
KOLBWAVLYDRUOC-IBGZPJMESA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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